molecular formula C5H5F3N2S B13164214 4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-amine

4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-amine

Cat. No.: B13164214
M. Wt: 182.17 g/mol
InChI Key: GRDGMYQWFBKEST-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a trifluoroethyl group and an amine group. The presence of the trifluoroethyl group imparts unique electronic properties to the molecule, making it of interest in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-amine typically involves the introduction of the trifluoroethyl group into a thiazole ring. One common method involves the reaction of 2-aminothiazole with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring into more saturated heterocycles.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated heterocycles.

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: The compound’s unique electronic properties make it useful in the study of enzyme interactions and protein-ligand binding.

    Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.

    Industry: The compound is used in the development of new materials with specific electronic properties, such as in the field of organic electronics.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic interactions. This can lead to the modulation of enzymatic activity or receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A compound with a similar trifluoroethyl group but different functional groups.

    Trifluoromethylthiazole: A compound with a trifluoromethyl group instead of a trifluoroethyl group.

    2-Aminothiazole: The parent compound without the trifluoroethyl substitution.

Uniqueness

4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-amine is unique due to the presence of both the trifluoroethyl group and the thiazole ring. This combination imparts distinct electronic properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C5H5F3N2S

Molecular Weight

182.17 g/mol

IUPAC Name

4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C5H5F3N2S/c6-5(7,8)1-3-2-11-4(9)10-3/h2H,1H2,(H2,9,10)

InChI Key

GRDGMYQWFBKEST-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)CC(F)(F)F

Origin of Product

United States

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